molecular formula C21H25N3O5S B11238087 N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11238087
M. Wt: 431.5 g/mol
InChI Key: QTJIDFWELPAVOB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazines Benzothiadiazines are heterocyclic compounds containing a benzene ring fused to a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the cyclization of appropriate precursors, such as 2,4-dimethoxyaniline and isobutylamine, in the presence of a suitable cyclizing agent.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiadiazine ring to introduce the dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and thiadiazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group and an isobutyl group makes it particularly interesting for medicinal chemistry applications, as these groups can enhance its binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O5S/c1-13(2)12-24-14(3)23-30(26,27)20-10-15(6-9-18(20)24)21(25)22-17-8-7-16(28-4)11-19(17)29-5/h6-11,13H,12H2,1-5H3,(H,22,25)

InChI Key

QTJIDFWELPAVOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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